molecular formula C8H16ClNO2 B7886170 3-Pyrrolidin-1-ium-1-ylbutanoic acid;chloride

3-Pyrrolidin-1-ium-1-ylbutanoic acid;chloride

Cat. No.: B7886170
M. Wt: 193.67 g/mol
InChI Key: LGFPBIPWPXYVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered lactam (a cyclic amide) and is a versatile scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The chloride salt form of this compound enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride typically involves the reaction of pyrrolidine with butanoic acid derivatives. One common method includes the reaction of pyrrolidine with 3-chlorobutanoic acid under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a strong acid like hydrochloric acid to facilitate the formation of the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the butanoic acid moiety.

    Proline: An amino acid with a pyrrolidine ring.

    Piperidine: A six-membered analog of pyrrolidine.

Uniqueness

3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride is unique due to its specific structure, which combines the pyrrolidine ring with a butanoic acid moiety, enhancing its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

3-pyrrolidin-1-ium-1-ylbutanoic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(6-8(10)11)9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFPBIPWPXYVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)[NH+]1CCCC1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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